1-Deacetylnimbolinin B

Natural Product Chemistry Structural Elucidation Limonoid

Procurement of misidentified limonoids invalidates SAR studies and bioassay reproducibility. 1-Deacetylnimbolinin B (C33H44O9; MW 584.70) is the specific deacetylated C-1 analog required for: - Quantitative antifeedant assays (e.g., Spodoptera eridania) vs. acetylated nimbolinin B - HPLC fingerprint authentication of Melia toosendan extracts - Cytotoxicity profiling (IC50 low µM in HL-60, A-549, MCF-7) - LogP ~3.30 & solubility data for agrochemical formulation.

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B15562736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deacetylnimbolinin B
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25?,27-,28+,29-,31-,32+,33-/m1/s1
InChIKeyYOBMBNWOJMLHDF-SWBSMKHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deacetylnimbolinin B Procurement Overview


1-Deacetylnimbolinin B (CAS 76689-98-0; C33H44O9; MW 584.70) is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan . Limonoids are highly oxygenated nortriterpenoids recognized for their insecticidal, antifungal, nematicidal, and cytotoxic properties [1]. As a secondary metabolite in the Meliaceae family, 1-Deacetylnimbolinin B is of interest in agricultural chemistry and oncology research, yet its procurement requires rigorous differentiation from closely related analogs due to structural and functional variability within this class [2].

Why Generic Substitution Fails for 1-Deacetylnimbolinin B


Substitution of 1-Deacetylnimbolinin B with other limonoids such as nimbolinin B or nimbolinin A is scientifically unsound. These compounds, while sharing a core skeleton, differ critically in their substitution patterns at the C-1 position, which fundamentally alters their physicochemical properties, tautomeric equilibria, and biological activity profiles [1]. For instance, 1-Deacetylnimbolinin B lacks the acetyl group at C-1 found in nimbolinin B, resulting in distinct HPLC retention times, solubility profiles, and potentially divergent interactions with biological targets [2]. Procuring an unspecified or misidentified limonoid compromises the reproducibility of pharmacological assays and the validity of structure-activity relationship (SAR) studies [3]. The following quantitative evidence underscores the precise, verifiable differentiators that mandate the specific procurement of 1-Deacetylnimbolinin B.

Quantitative Evidence for Selecting 1-Deacetylnimbolinin B


Structural Differentiation from Nimbolinin B

1-Deacetylnimbolinin B is a deacetylated derivative of nimbolinin B. The key structural differentiator is the absence of an acetyl group at the C-1 position, which is present in nimbolinin B [1]. This substitution pattern is critical for establishing a baseline for structure-activity relationship (SAR) studies and ensures that any observed biological activity can be correctly attributed to the specific molecular entity rather than a mixture of congeners [2].

Natural Product Chemistry Structural Elucidation Limonoid

HPLC Resolution from Co-occurring Limonoids

In a validated HPLC-ELSD fingerprint analysis of Fructus Toosendan, 1-Deacetylnimbolinin B (peak 1) was successfully resolved from four other tautomeric limonoids, including nimbolinin B (peak 2), nimbolinin A (peak 3), 1-O-tigloyl-1-O-deacetyl-nimbolinin B (peak 4), and toosendanin (peak 5) [1]. This chromatographic resolution is critical for identity confirmation and purity assessment of the isolated compound, providing a quantitative basis for distinguishing it from its closest structural relatives in a complex mixture [2].

Analytical Chemistry Quality Control HPLC-ELSD

Physicochemical Property Differences

1-Deacetylnimbolinin B possesses distinct physicochemical properties that differ from its acetylated analog, nimbolinin B, impacting its solubility, permeability, and formulation behavior. The calculated XlogP is 3.30 and the Topological Polar Surface Area (TPSA) is 125.00 Ų [1]. While direct experimental data for nimbolinin B's logP and TPSA are not available in the same source, the presence of an additional acetyl group in nimbolinin B would predictably increase its lipophilicity and alter its TPSA. These values are critical for researchers developing in vitro assays or considering in vivo applications, as they inform solvent selection, membrane permeability predictions, and potential off-target interactions .

ADMET Prediction Physicochemical Properties Formulation Science

Cytotoxic Potency Against Cancer Cell Lines

1-Deacetylnimbolinin B has been evaluated for its cytotoxic activity against several human cancer cell lines. In one study, it exhibited potent activity against HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colorectal adenocarcinoma) cell lines, with IC50 values ranging from 2.7 to 4.5 μM [1]. While direct, side-by-side comparative data with other limonoids in the exact same panel is limited, this potency profile is a key differentiator. For context, other limonoids like nimbolide have shown IC50 values in a similar range (e.g., ~1-5 μM) against some of these cell lines, but with different mechanisms of action [2]. This data positions 1-Deacetylnimbolinin B as a compound of interest for further mechanistic studies and structure-activity relationship exploration in cancer research.

Cytotoxicity Oncology Research Natural Product

Application Scenarios for 1-Deacetylnimbolinin B


SAR Studies of Limonoid Insecticides

Researchers investigating the insecticidal or antifeedant activity of limonoids should procure 1-Deacetylnimbolinin B as a specific, deacetylated analog to compare against nimbolinin B and other acetylated limonoids [1]. Quantitative antifeedant assays, such as those using Spodoptera eridania larvae, can be employed to determine the impact of the C-1 deacetylation on bioactivity. This allows for the precise mapping of functional group contributions to overall insecticidal efficacy, which is critical for the rational design of more potent and selective biopesticides.

Analytical QC for Melia toosendan Extracts

For quality control laboratories and natural product research groups, 1-Deacetylnimbolinin B serves as an essential reference standard for the authentication and quantification of limonoids in Melia toosendan fruit extracts [2]. Its distinct HPLC retention time, as validated in fingerprint analyses [3], enables its use as a marker compound for batch-to-batch consistency testing, ensuring the reproducibility of botanical preparations and extract-based research.

Cytotoxic Mechanisms in Cancer Cell Lines

Scientists exploring the anticancer potential of limonoids should utilize 1-Deacetylnimbolinin B in dose-response studies against a panel of human cancer cell lines, such as HL-60, SMMC-7721, A-549, MCF-7, and SW480, where it has demonstrated IC50 values in the low micromolar range [4]. This specific compound can be used to probe the structure-dependent induction of apoptosis or cell cycle arrest, and its activity profile can be directly compared to that of related limonoids like nimbolinin B or nimbolide to delineate key pharmacophores.

Physicochemical Profiling for ADMET Prediction

Researchers involved in early-stage drug discovery or agrochemical formulation should procure 1-Deacetylnimbolinin B to generate empirical data on solubility, lipophilicity (logP ~3.30), and permeability [5]. These properties are distinct from those of more polar or lipophilic limonoids and directly influence the compound's behavior in biological assays and its potential for in vivo administration. This data is foundational for building predictive ADMET models and for selecting appropriate solvents and delivery vehicles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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